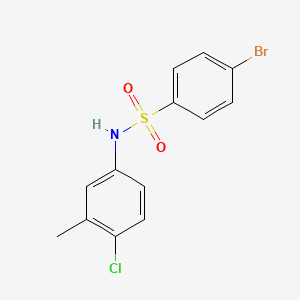

5-Ethenylpyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethenylpyridin-2-ol is a compound that is related to various pyridine derivatives with potential applications in different fields of chemistry and materials science. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties can offer insights into the behavior and potential uses of this compound.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions and careful control of conditions to achieve the desired substitution on the pyridine ring. For instance, the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine involves the preparation of 2,2'-bipyridine-5-carbaldehyde, followed by Corey–Fuchs olefination and subsequent hydrolysis to yield the target compound . This method reflects the complexity and the need for precise methodology in synthesizing substituted pyridines, which would be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their properties and applications. For example, a novel squaric acid derivative with a pyridine moiety exhibits a pseudo-layered structure with molecules linked by intermolecular hydrogen bonds, which is significant for its second-order nonlinear optical (NLO) applications . Understanding the molecular structure, including the arrangement of atoms and the type of intermolecular interactions, is essential for predicting the behavior of this compound in various applications.

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions that can modify their structure and properties. The anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile, for example, undergoes oxidative coupling to form a dimeric product, and its ethenyl side chain can be hydrated and oxidized to form useful intermediates in alkaloid synthesis . These reactions demonstrate the reactivity of the ethenyl group in pyridine derivatives, which is likely to be a consideration in the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, a bipyridine derivative exhibits thermotropic liquid crystalline behavior, which is analyzed using differential scanning calorimetry, polarizing microscopy, and X-ray diffraction . Additionally, the polymerization of 5-ethynyluridine to poly(5-ethynyluridylic acid) results in a polymer with stable secondary structures and high thermal stability . These properties are indicative of the potential physical and chemical characteristics of this compound, which may include thermal stability and the ability to form stable structures.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

5-Ethenylpyridin-2-ol derivatives have been explored for their potential in anticancer treatments. For example, indenopyridin-5-ols, closely related to this compound, have shown promising results in boosting the anticancer responses of clinically available topoisomerase inhibitors. These compounds act as dual topoisomerase I/IIα inhibitory agents and can potentially enhance the efficacy of existing anticancer treatments while reducing related toxicities (Hwang et al., 2021).

Antimicrobial Applications

Compounds derived from this compound, such as certain oxadiazoles, have been studied for their antimicrobial properties. These compounds exhibit a range of antimicrobial activities, with some demonstrating significant inhibition against bacteria and fungi. This research highlights the potential of this compound derivatives as novel antimicrobial agents (Gaonkar et al., 2006).

Applications in Organic and Macromolecular Chemistry

The coordination compounds of oligopyridine ligands, which include structures similar to this compound, have applications in various fields, including materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have been used in reactions ranging from artificial photosynthesis to biochemical transformations, highlighting their versatility in organic and macromolecular chemistry (Winter et al., 2011).

Process Improvement in Pharmaceutical Synthesis

This compound has been studied for process improvements in pharmaceutical synthesis. For example, an improved and scalable process was developed for 2-(5-ethylpyridin-2-yl)ethan-1-ol, a key intermediate in the synthesis of pioglitazone hydrochloride. This research focused on yield improvement and mass efficiency, demonstrating the importance of this compound derivatives in pharmaceutical manufacturing (Mohanty et al., 2014).

Eigenschaften

IUPAC Name |

5-ethenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-3-4-7(9)8-5-6/h2-5H,1H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFWHCXSHJKWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)